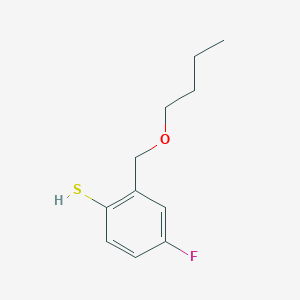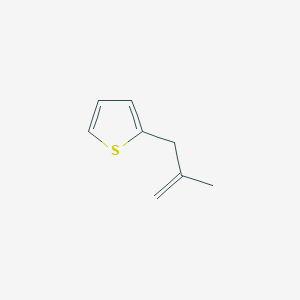
Methyl(2,4,5-trimethylphenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2,4,5-trimethylphenyl)sulfane is an organic compound characterized by the presence of a sulfane group attached to a methylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2,4,5-trimethylphenyl)sulfane typically involves the reaction of 2,4,5-trimethylphenylmagnesium bromide with dimethyl disulfide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl(2,4,5-trimethylphenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl(2,4,5-trimethylphenyl)sulfane involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The sulfane group can form covalent bonds with nucleophilic sites on biomolecules, altering their function and activity.
Comparison with Similar Compounds
Methyl(2,4,5-trifluorophenyl)sulfane: Similar structure but with fluorine atoms instead of methyl groups, leading to different chemical properties and reactivity.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring, exhibiting different electronic properties and applications.
Uniqueness: Methyl(2,4,5-trimethylphenyl)sulfane is unique due to the presence of multiple methyl groups on the phenyl ring, which can influence its steric and electronic properties. This makes it a valuable compound for studying the effects of methylation on sulfur-containing organic molecules.
Properties
IUPAC Name |
1,2,4-trimethyl-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-7-5-9(3)10(11-4)6-8(7)2/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIMYUPANMRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate](/img/structure/B7993583.png)





![2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7993613.png)

![3-[(Tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B7993640.png)
![O1-[2-(4-Ethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993646.png)

![2-[(n-Propyloxy)methyl]thiophenol](/img/structure/B7993671.png)
![3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde](/img/structure/B7993674.png)

